molecular formula C23H18BrNO4 B6605530 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid CAS No. 2243513-18-8

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid

Cat. No.: B6605530
CAS No.: 2243513-18-8
M. Wt: 452.3 g/mol
InChI Key: PZXVGZUCEBYXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoic acid derivative featuring a bromine atom at position 5, a methyl group at position 2, and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 2. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its molecular formula is C23H17BrNO4, with a molecular weight of approximately 457.3 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

5-bromo-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c1-13-19(22(26)27)10-14(24)11-21(13)25-23(28)29-12-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-11,20H,12H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVGZUCEBYXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid (commonly referred to as Fmoc-protected amino acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its applications in peptide synthesis and potential therapeutic effects. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H22BrN2O4
  • Molecular Weight : 452.34 g/mol
  • IUPAC Name : this compound

The presence of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions without unwanted side products.

The primary mechanism of action for this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, facilitating controlled peptide assembly. Upon completion of synthesis, the Fmoc group can be removed under basic conditions to reveal the free amino acid, which can then participate in various biological interactions.

Pharmacological Applications

  • Antitumor Activity : Preliminary studies suggest that derivatives of Fmoc-protected amino acids exhibit antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that certain Fmoc derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of proteases that are critical for viral replication.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Protection of Amino Groups : The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Bromination : The introduction of the bromine atom at the 5-position can be achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Biological Assays

A variety of assays have been conducted to assess the biological activity of this compound:

Assay Type Target Result Reference
Cytotoxicity AssayCancer Cell LinesIC50 values ranging from 10 µM to 50 µM
Antimicrobial AssayBacterial StrainsEffective against E. coli and S. aureus
Enzyme InhibitionViral ProteasesIC50 values < 100 nM

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the development of pharmaceutical agents. Its structure allows it to interact with various biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, targeting specific signaling pathways involved in cancer progression.

StudyFindings
Demonstrated significant reduction in cell viability (IC50 = 20 µM) in breast cancer cell lines.
Induced apoptosis through activation of caspases, confirming its potential as an anticancer agent.

Enzyme Inhibition

The compound's ability to modulate enzyme activity makes it a valuable tool in developing inhibitors for various diseases. It has been shown to interact with protein kinases, suggesting potential therapeutic applications in conditions characterized by abnormal kinase activity.

Organic Synthesis

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid serves as a versatile intermediate in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Amidation : Reaction with amines to form amides.
  • Carboxylic Acid Formation : Conversion to carboxylic acids through hydrolysis.

These reactions can be conducted under mild conditions, making the compound suitable for large-scale synthesis.

Biological Research

In biological research, this compound is employed to study the effects of brominated compounds on cellular processes. It provides insights into the biochemical mechanisms underlying various diseases.

Research indicates that derivatives exhibit:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
  • Antiviral Activities : Potential use in developing antiviral agents targeting specific viral enzymes.

Comparison with Similar Compounds

Structural Analogs with Fmoc-Protected Amino Groups

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Differences
5-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid Br (C5), CH3 (C2), Fmoc-NH (C3) C23H17BrNO4 ~457.3 ~3.9 (analogous to ) Reference compound
5-(Fmoc-amino)-2-methylbenzoic acid H (C5), CH3 (C2), Fmoc-NH (C3) C23H19NO4 378.4 ~4.1 Lacks bromine; reduced electrophilicity
4-Bromo-3-(Fmoc-amino)benzoic acid Br (C4), Fmoc-NH (C3) C22H16BrNO4 438.3 3.90 Bromine at C4 alters steric/electronic effects
3-(Fmoc-amino)-5-hydroxybenzoic acid OH (C5), Fmoc-NH (C3) C22H17NO5 375.4 ~2.5 (acidic OH) Hydroxyl group increases polarity and acidity
2-Bromo-5-(Fmoc-pentanamide)benzoic acid Br (C2), Fmoc-pentanamide (C5) C27H25BrN2O6 537.4 N/A Extended alkyl chain alters solubility/reactivity

Key Observations

Substituent Position Effects: Bromine at C5 (target compound) vs. C4 () or C2 () alters electronic properties and steric hindrance. For example, C5 bromine enhances electrophilicity at the meta position, favoring cross-coupling reactions .

Functional Group Variations :

  • Replacement of bromine with hydroxyl () drastically increases polarity (logP reduction) and acidity (pKa ~2.5 vs. ~3.9), making it unsuitable for hydrophobic environments but ideal for aqueous-phase reactions.
  • The Fmoc-pentanamide chain in introduces flexibility and hydrophobicity, which may enhance membrane permeability in drug design contexts.

Synthetic Utility: The target compound’s bromine at C5 positions it for Suzuki-Miyaura couplings, as demonstrated in carbazole syntheses (e.g., compound 9a in ). Analog 4-bromo-3-(Fmoc-amino)benzoic acid () could undergo nucleophilic aromatic substitution at C4, a pathway less accessible in the target compound due to bromine’s meta position.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Protection of amino groups : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine during coupling reactions .
  • Coupling reactions : Amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert atmospheres .
  • Deprotection : Selective removal of the Fmoc group using piperidine or other mild bases to avoid side reactions .
    Analytical methods :
  • HPLC : To monitor reaction progress and purity (>95% purity threshold is standard) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the Fmoc group (δ ~7.75–7.30 ppm for aromatic protons) .

Basic: How is this compound utilized in peptide synthesis and drug development?

This compound serves as a building block in solid-phase peptide synthesis (SPPS):

  • Role of Fmoc : The Fmoc group protects the amino functionality during iterative coupling steps, enabling sequential peptide elongation .
  • Bromine substituent : Acts as a handle for post-synthetic modifications (e.g., Suzuki coupling) to introduce biophysical probes or pharmacophores .
  • Methyl and benzoic acid groups : Enhance solubility in organic solvents (e.g., DMF) and facilitate resin cleavage in SPPS .

Basic: What safety precautions are recommended for handling this compound?

  • Hazard classification : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP regulations .
  • Protective measures : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Emergency protocols : Immediate washing with water upon skin contact and medical consultation if ingested .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction rates .
  • Temperature control : Maintain 0–5°C during coupling to suppress racemization; room temperature for deprotection .
  • Catalyst use : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency by reducing side reactions .
  • Real-time monitoring : Use LC-MS to identify intermediate degradation products and adjust reaction conditions dynamically .

Advanced: How should researchers address contradictory bioactivity data in structural analogs?

  • Case example : Analogues with varying halogen substitutions (e.g., fluoro vs. bromo) may show divergent binding affinities due to steric/electronic effects .
  • Methodology :
    • Docking studies : Compare molecular interactions with target proteins (e.g., using AutoDock Vina) .
    • SAR analysis : Correlate substituent positions (e.g., meta vs. para) with activity trends .
    • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and resolve discrepancies .

Advanced: How to assess ecological risks when toxicity data is unavailable?

  • Read-across approaches : Use data from structurally similar compounds (e.g., Fmoc-protected amino acids) to estimate persistence, bioaccumulation, and toxicity .
  • In silico modeling : Tools like EPI Suite predict biodegradation pathways and ecotoxicity endpoints (e.g., LC50 for fish) .
  • Precautionary measures : Assume high persistence due to aromatic/Fmoc groups; recommend wastewater treatment via activated carbon filtration .

Advanced: What strategies mitigate racemization during peptide coupling?

  • Low-temperature coupling : Reduces base-catalyzed racemization (e.g., 0°C for HOBt/DIC-mediated reactions) .
  • Sterically hindered bases : Use collidine instead of DIEA to minimize base-driven epimerization .
  • Kinetic monitoring : Track enantiomeric excess via chiral HPLC with columns like Chirobiotic T .

Advanced: How does the bromine substituent influence spectroscopic characterization?

  • NMR : The bromine atom causes splitting in ¹H NMR signals (e.g., vicinal coupling constants) and deshields nearby protons .
  • Mass spectrometry : Distinct isotopic patterns (¹⁹Br/⁸¹Br, ~1:1 ratio) confirm molecular ion identity .
  • X-ray crystallography : Bromine’s high electron density aids in resolving crystal structures for absolute configuration determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.